N-benzyl-N-ethyl-1-(1H-indol-3-ylmethyl)piperidin-4-amine N-benzyl-N-ethyl-1-(1H-indol-3-ylmethyl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19982480
InChI: InChI=1S/C23H29N3/c1-2-26(17-19-8-4-3-5-9-19)21-12-14-25(15-13-21)18-20-16-24-23-11-7-6-10-22(20)23/h3-11,16,21,24H,2,12-15,17-18H2,1H3
SMILES:
Molecular Formula: C23H29N3
Molecular Weight: 347.5 g/mol

N-benzyl-N-ethyl-1-(1H-indol-3-ylmethyl)piperidin-4-amine

CAS No.:

Cat. No.: VC19982480

Molecular Formula: C23H29N3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-ethyl-1-(1H-indol-3-ylmethyl)piperidin-4-amine -

Specification

Molecular Formula C23H29N3
Molecular Weight 347.5 g/mol
IUPAC Name N-benzyl-N-ethyl-1-(1H-indol-3-ylmethyl)piperidin-4-amine
Standard InChI InChI=1S/C23H29N3/c1-2-26(17-19-8-4-3-5-9-19)21-12-14-25(15-13-21)18-20-16-24-23-11-7-6-10-22(20)23/h3-11,16,21,24H,2,12-15,17-18H2,1H3
Standard InChI Key UWISHQIHEOOXAU-UHFFFAOYSA-N
Canonical SMILES CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CNC4=CC=CC=C43

Introduction

N-benzyl-N-ethyl-1-(1H-indol-3-ylmethyl)piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives. It incorporates structural elements from both benzyl and indole groups, which are significant in pharmaceutical chemistry due to their potential biological activities. This article aims to provide a comprehensive overview of this compound, including its chemical properties, potential applications, and relevant research findings.

Synthesis

The synthesis of such compounds often involves multi-step reactions, including alkylation and amination processes. These reactions require careful control of conditions to achieve the desired stereochemistry and purity.

Biological Activity

Piperidine derivatives, including those with indole substituents, have been explored for their biological activities, such as neuropharmacological effects. These compounds can interact with various receptors in the brain, potentially leading to applications in therapeutic areas like pain management or neurological disorders.

Pharmaceutical Research

In pharmaceutical research, compounds with diverse structural features are often screened for their potential as drug candidates. The presence of an indole ring, known for its role in serotonin receptors, suggests that this compound could be of interest in studies related to mood regulation or other neurological functions.

Chemical Synthesis and Characterization

Research in organic chemistry frequently focuses on developing efficient synthesis routes for complex molecules. For compounds like N-benzyl-N-ethyl-1-(1H-indol-3-ylmethyl)piperidin-4-amine, advancements in synthesis techniques could improve yield and purity, facilitating further biological evaluation.

Biological Evaluation

Biological assays are crucial for determining the potential therapeutic applications of organic compounds. While specific data on this compound is limited, related compounds have shown promise in various biological screens, highlighting the importance of continued research in this area.

Data Tables

Given the lack of specific data on N-benzyl-N-ethyl-1-(1H-indol-3-ylmethyl)piperidin-4-amine, we can consider a general overview of related compounds:

CompoundMolecular FormulaMolecular WeightBiological Activity
N-Benzyl-1-(1H-indol-3-yl)methanamineC16H16N2236.31200Potential neuropharmacological effects
Benzyl-{1-[3-(5- triazol-4-yl-1H-indol-3-yl)-propyl]-piperidin-4-yl}-amineC25H30N6414.5Investigated for various biological activities

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